4'-Chloro-4-dimethylaminoazobenzene
Overview
Description
4’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-4-dimethylaminoazobenzene consists of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The molecular weight of this compound is 259.74 g/mol .Physical And Chemical Properties Analysis
4’-Chloro-4-dimethylaminoazobenzene is a solid at 20 degrees Celsius . It has a melting point range of 158.0 to 162.0 degrees Celsius . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 404.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 76.3±0.5 cm3 .Scientific Research Applications
Chemical Sensing
4’-Chloro-4-dimethylaminoazobenzene, like other azobenzenes, exhibits a unique light-induced isomerization between its trans and cis forms . This property can be harnessed in chemical sensors to detect specific molecules. The change in the molecule’s geometry upon light absorption alters its electron distribution, which can be designed to be sensitive to the presence of certain chemicals, making it a valuable tool for environmental monitoring and industrial process control.
Photonics
The photoswitchable nature of azobenzenes is of great interest in the field of photonics . The ability to switch between different isomeric forms with light allows for the creation of optical materials with controllable properties. Applications include the development of light-responsive lenses, filters, and switches that can be used in advanced optical devices and communication systems.
Microfabrication
In microfabrication, 4’-Chloro-4-dimethylaminoazobenzene can be used to create microscale patterns and structures . Its photosensitivity enables precise control over the polymerization process, allowing for the fabrication of complex microstructures that are essential in the production of microelectromechanical systems (MEMS) and other miniaturized devices.
Electronics
The reversible isomerization of azobenzenes can be exploited in the development of photoswitchable organic transistors . These transistors can change their conductive state when exposed to light, paving the way for the creation of light-controlled electronic circuits and memory storage devices.
Biology and Medicine
Azobenzenes have potential applications in biology and medicine, particularly in vision restoration and the photomanipulation of neural signaling . The ability to control biological processes with light could lead to new treatments for vision impairments and neurological disorders.
Material Science
The structural change of azobenzenes upon light exposure can be used to dynamically control the properties of materials . This includes creating smart materials that can change color, shape, or mechanical properties in response to external stimuli, which has implications for adaptive clothing, artificial muscles, and responsive surfaces.
Carcinogenic Research
4’-Chloro-4-dimethylaminoazobenzene has been studied for its carcinogenic properties . Understanding its behavior and interactions with biological systems can provide insights into the mechanisms of carcinogenesis and contribute to the development of cancer prevention strategies.
Environmental Studies
Due to its synthetic nature and potential toxicity, 4’-Chloro-4-dimethylaminoazobenzene can be used as a model compound in environmental studies . Research can focus on its degradation, bioaccumulation, and the effects on ecosystems, which is crucial for assessing environmental risks and establishing safety regulations.
Safety and Hazards
properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWHNMIYCHFRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037484 | |
Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-4-dimethylaminoazobenzene | |
CAS RN |
2491-76-1 | |
Record name | 4-[2-(4-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-dimethyl-p-((p-chlorophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.